tert-Butyl 1-(2-amino-6-fluorophenyl)piperidin-4-ylcarbamate

Übersicht

Beschreibung

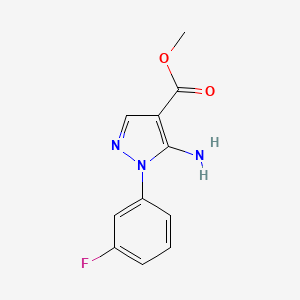

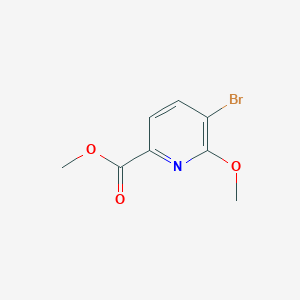

“tert-Butyl 1-(2-amino-6-fluorophenyl)piperidin-4-ylcarbamate” is a chemical compound with the CAS Number 1233952-35-6 . It has a molecular weight of 309.379 and a molecular formula of C16H24FN3O2 . The compound is also known by other names such as 1,1-Dimethylethyl N-[1-(2-amino-6-fluorophenyl)-4-piperidinyl]carbamate .

Molecular Structure Analysis

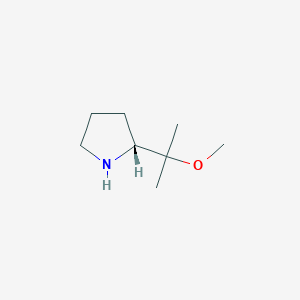

The molecular structure of “tert-Butyl 1-(2-amino-6-fluorophenyl)piperidin-4-ylcarbamate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a carbamate group and a 2-amino-6-fluorophenyl group .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 453.8±45.0 °C at 760 mmHg . The flash point is 228.2±28.7 °C . The compound has a LogP value of 2.63, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen

Sure! Here’s a comprehensive analysis of the scientific research applications of tert-Butyl 1-(2-amino-6-fluorophenyl)piperidin-4-ylcarbamate, also known as tert-butyl N-[1-(2-amino-6-fluorophenyl)piperidin-4-yl]carbamate:

Pharmaceutical Research

tert-Butyl 1-(2-amino-6-fluorophenyl)piperidin-4-ylcarbamate: is extensively studied for its potential as a pharmaceutical intermediate. Its unique structure allows it to be a precursor in the synthesis of various therapeutic agents, particularly those targeting neurological disorders. The compound’s piperidine ring is a common motif in many drugs, making it valuable for developing new medications .

Neuropharmacology

In neuropharmacology, this compound is investigated for its potential effects on the central nervous system. Its structure suggests it could interact with neurotransmitter receptors or transporters, making it a candidate for studying treatments for conditions like depression, anxiety, and schizophrenia. Research often focuses on its binding affinity and efficacy in modulating neural pathways .

Chemical Biology

Chemical biologists use tert-Butyl 1-(2-amino-6-fluorophenyl)piperidin-4-ylcarbamate to explore biological processes at the molecular level. Its ability to act as a probe in biochemical assays helps in understanding protein-ligand interactions, enzyme activity, and cellular signaling pathways. This application is crucial for drug discovery and development .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for designing new molecules with improved pharmacokinetic and pharmacodynamic properties. Researchers modify its structure to enhance its biological activity, stability, and selectivity. This iterative process is fundamental in creating more effective and safer drugs .

Synthetic Organic Chemistry

tert-Butyl 1-(2-amino-6-fluorophenyl)piperidin-4-ylcarbamate: is also valuable in synthetic organic chemistry. It is used as a building block for constructing complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile reagent in the synthesis of diverse chemical entities .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard or reference material for method development and validation. Its well-defined chemical properties make it suitable for calibrating instruments and ensuring the accuracy and precision of analytical techniques such as chromatography and mass spectrometry .

Material Science

Researchers in material science explore the use of tert-Butyl 1-(2-amino-6-fluorophenyl)piperidin-4-ylcarbamate in developing new materials with specific properties. Its incorporation into polymers or other materials can impart unique characteristics, such as enhanced thermal stability or improved mechanical strength .

Biotechnology

In biotechnology, this compound is investigated for its potential applications in genetic engineering and molecular biology. It can be used to modify biomolecules or as a part of delivery systems for therapeutic agents. Its role in these advanced technologies highlights its versatility and importance in modern scientific research .

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(2-amino-6-fluorophenyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)19-11-7-9-20(10-8-11)14-12(17)5-4-6-13(14)18/h4-6,11H,7-10,18H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAXIPXMXJWFDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=C2F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101151071 | |

| Record name | 1,1-Dimethylethyl N-[1-(2-amino-6-fluorophenyl)-4-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101151071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1233952-35-6 | |

| Record name | 1,1-Dimethylethyl N-[1-(2-amino-6-fluorophenyl)-4-piperidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[1-(2-amino-6-fluorophenyl)-4-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101151071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

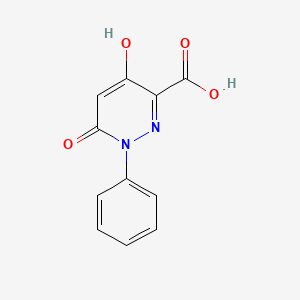

![3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane](/img/structure/B3027027.png)